molecular formula C28H33N5O10 B12383132 Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly

Cat. No.: B12383132
M. Wt: 599.6 g/mol
InChI Key: NSNQPZDPXGQEHI-OAQYLSRUSA-N
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Description

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly is a synthetic peptide compound. The “Cbz” stands for carbobenzoxy, a protective group used in peptide synthesis. “D-Glu(Bn)” refers to D-glutamic acid with a benzyl group, and “Gly” stands for glycine, a simple amino acid. This compound is used in various scientific research applications due to its unique properties and structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly typically involves the stepwise addition of amino acids to form the peptide chain. The process begins with the protection of the amino group of D-glutamic acid using the carbobenzoxy group. The benzyl group is then introduced to the side chain of D-glutamic acid. The protected D-glutamic acid is then coupled with glycine residues using standard peptide coupling reagents such as carbodiimides or uronium salts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include the individual amino acids (D-glutamic acid and glycine) and their derivatives after deprotection and hydrolysis .

Scientific Research Applications

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cbz-D-Glu-OH: A simpler derivative of D-glutamic acid with a carbobenzoxy protective group.

    Cbz-D-Glu(OtBu)-OH: A derivative with a tert-butyl group instead of a benzyl group.

    Cbz-D-Glu-Gly-OH: A shorter peptide with only one glycine residue.

Uniqueness

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly is unique due to its specific sequence and protective groups, which confer distinct chemical and biological properties. The presence of multiple glycine residues makes it more flexible and less sterically hindered compared to shorter peptides .

Properties

Molecular Formula

C28H33N5O10

Molecular Weight

599.6 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C28H33N5O10/c34-22(29-14-23(35)31-16-25(37)38)13-30-24(36)15-32-27(40)21(33-28(41)43-18-20-9-5-2-6-10-20)11-12-26(39)42-17-19-7-3-1-4-8-19/h1-10,21H,11-18H2,(H,29,34)(H,30,36)(H,31,35)(H,32,40)(H,33,41)(H,37,38)/t21-/m1/s1

InChI Key

NSNQPZDPXGQEHI-OAQYLSRUSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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